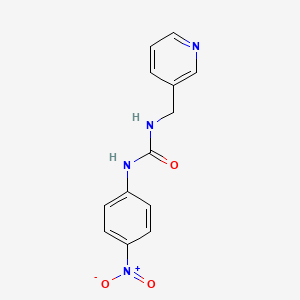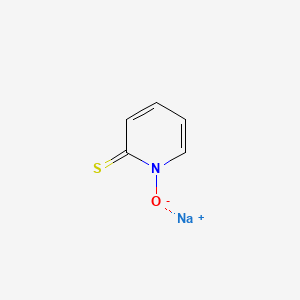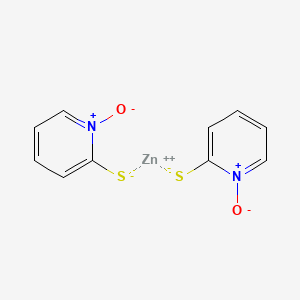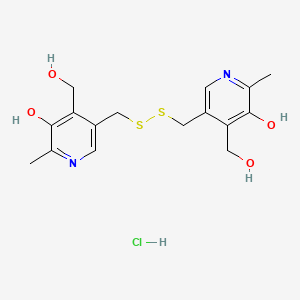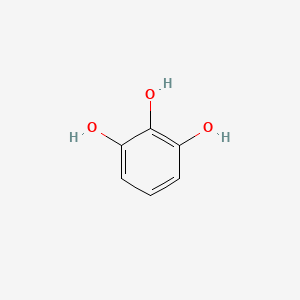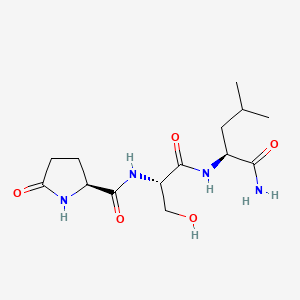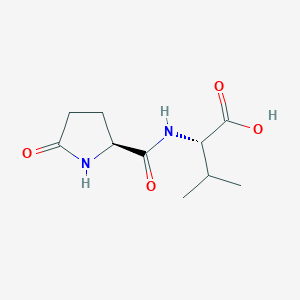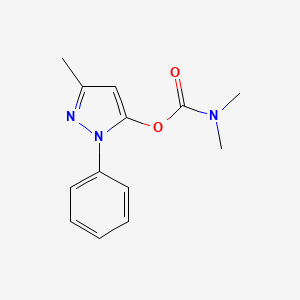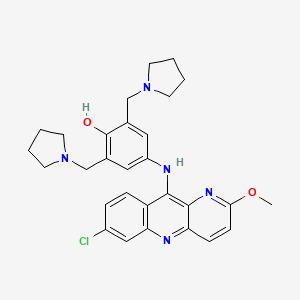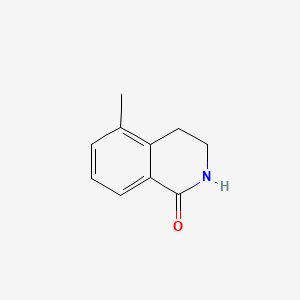
5-甲基-3,4-二氢异喹啉-1(2H)-酮
描述
PD-128763 is a selective inhibitor of poly(ADP-ribose) polymerase. PD-128763 has an IC50 value against the purified enzyme approximately 50X lower than 3-aminobenzamide (3-AB), a widely used specific inhibitor of the enzyme. Exposure of exponentially growing cells to a noncytotoxic concentration (0.5 mM) of PD 128763 for 2 h immediately following X irradiation increased their radiation sensitivity, modifying both the shoulder and the slope of the survival curve. When recovery from sublethal damage and potentially lethal damage was examined in exponential and plateau-phase cells, respectively, postirradiation incubation with 0.5 mM PD 128763 was found not only to inhibit both these processes fully, but also to enhance further the level of radiation-induced cell killing. This is in contrast to the slight effect seen with the less potent inhibitor, 3-AB. The results presented suggest that the mechanism of radiosensitization by PD 128763 is related to the potent inhibition of poly(ADP-ribose) polymerase by this compound.( Radiat Res. 1991 Jun; 126(3):367-71. ).
科学研究应用
合成和衍生物形成
合成方法:已经开发出新方法来合成 3,4-二氢异喹啉-1(2H)-酮的衍生物。例如,陈战国(2008)通过涉及烯丙基醚化、克莱森重排、氧化、还原胺化和酰胺化的一系列过程,合成了一种新的衍生物,突出了操作简单、产率较高的特点 (陈战国,2008)。同样,Berk Mujde 等人(2011)报道了一种使用柯蒂斯重排过程制备 3,4-二氢异喹啉-1(2H)-酮骨架(异喹啉生物碱所必需)的新方法 (Berk Mujde、Sevil Özcan 和 M. Balcı,2011)。
稠环衍生物的形成:赵宝祥和 S. Eguchi(1997)发现了一种通过 5-亚甲基异噁唑啉的热重排合成 5,6-二氢吡咯并[2,1-a]异喹啉衍生物的方法,5-亚甲基异噁唑啉是从异喹啉 N-氧化物与缺电子烯烃的 1,3-偶极环加成反应中获得的 (赵宝祥和 S. Eguchi,1997)。
药理潜力
血管扩张活性:张三奇(2010)合成了新的 2-取代-3,4-二氢-1(2H)-异喹啉酮,在特定浓度下表现出血管扩张活性 (张三奇,2010)。
微管聚合抑制剂:王晓峰等人(2014)评估了从 6-甲氧基-1,2,3,4-四氢喹啉改性的 4-(N-环氨基)喹唑啉作为微管聚合抑制剂,靶向秋水仙碱位点,在体内显示出显着的抗肿瘤活性 (王晓峰等,2014)。
化学分析和表征
光谱表征:K. .. Patel 和 H. S. Patel(2017)对 8-羟基喹啉衍生物的金属配合物进行了光谱和热学研究,展示了进一步化学分析的潜力 (K. .. Patel 和 H. S. Patel,2017)。
- K. Onyameh 等人(2019)开发了一种对映体分离高亲和力 5-HT7 受体配体的方法,展示了在药物研究中进行精确手性分离的潜力 (Edem K. Onyameh 等人,2019)。
医学影像中的新应用
- 医学影像合成:Y. Miyake 等人(2000)设计了一种合成 3,4-二氢-5-[11C]甲氧基-1(2H)-异喹啉酮的方法,这是一种正电子发射断层扫描中聚(ADP-核糖)合成酶的潜在示踪剂,突出了其在医学诊断中的用途 (Y. Miyake 等人,2000)。
属性
IUPAC Name |
5-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZPXDJYADIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(=O)C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156053 | |
| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
129075-56-5 | |
| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI8AN8XP0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


